Cardamonin

Description

This compound (also known as Dihydroxymethoxychalcone), as shown by the increasing number of publications, has received growing attention from the scientific community due to the expectations toward its benefits to human health. This compound's name comes from the fact that it can be found in cardamom spice.

This compound has been reported in Cedrelopsis grevei, Boesenbergia rotunda, and other organisms with data available.

found in Zingiberaceae; structure in first source

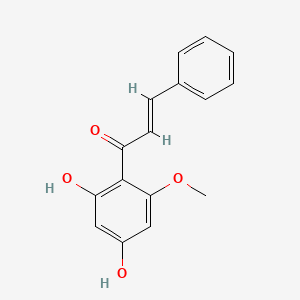

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Scientific Imperative for Pure Cardamonin

An In-Depth Technical Guide: Natural Sources of Cardamonin and Optimized Protocols for its Extraction and Purification

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound (2′,4′-dihydroxy-6′-methoxychalcone) is a chalconoid of significant interest within the scientific community.[1][2] As a key bioactive compound isolated from various plants, it has demonstrated a compelling spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties.[2][3][4][5] These therapeutic potentials underscore the necessity for robust and efficient methods to obtain high-purity this compound from natural sources for preclinical and clinical research.

This guide provides a comprehensive technical overview of the primary botanical sources of this compound, delves into its biosynthetic pathway, and presents a validated, step-by-step methodology for its extraction, purification, and subsequent analytical verification. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-yield isolation of this promising nutraceutical.

Part 1: Principal Botanical Sources of this compound

This compound is predominantly found in plants belonging to the Zingiberaceae (ginger) family.[6] While its name is derived from cardamom, it is present in a wide array of species, with varying concentrations in different plant organs.[3] The selection of an appropriate plant source and tissue is the critical first step in maximizing extraction yield.

Key species that have been identified as significant sources of this compound include:

-

Alpinia katsumadai Hayata: The seeds of this plant are a particularly rich source.[1][7][8] Studies have reported yields of this compound from its seeds ranging from 0.07% to 0.72%.[9]

-

Boesenbergia rotunda (L.) Mansf. (Fingerroot): The rhizomes of this plant are a well-documented source of this compound and other bioactive chalcones.[10][11][12][13] It is a common ingredient in Southeast Asian cuisine and traditional medicine.[10]

-

Alpinia conchigera Griff.: Both the rhizomes and leaves of this species contain this compound.[1][6]

-

Boesenbergia pandurata (Roxb.) Schlechter: Similar to B. rotunda, the rhizomes of this plant are a source of this compound.[14]

Other plants where this compound has been isolated include Amomum subulatum, Elettaria cardamomum (Cardamom), and Syzygium samarangense.[3] A comparative summary of prominent sources is presented below.

Table 1: Comparative Analysis of Natural this compound Sources

| Plant Species | Family | Plant Part(s) Used | Reported this compound Yield/Content | Key References |

| Alpinia katsumadai Hayata | Zingiberaceae | Seeds | 0.07% - 0.72% (dry weight) | [9] |

| Boesenbergia rotunda (L.) Mansf. | Zingiberaceae | Rhizomes | Potent cytotoxic activity noted | [10][12][13] |

| Alpinia conchigera Griff. | Zingiberaceae | Rhizomes, Leaves, Stem | Source of anti-inflammatory this compound | [1][6] |

| Boesenbergia pandurata (Roxb.) | Zingiberaceae | Rhizomes | Identified as a potent source | [14][15] |

| Syzygium campanulatum Korth | Myrtaceae | Leaves | Source of Dimethyl this compound (3.5%) | [16] |

| Elettaria cardamomum (L.) Maton | Zingiberaceae | Seeds | The namesake source of the compound | [3] |

Part 2: The Biosynthesis of this compound in Planta

Understanding the biosynthetic origin of this compound provides context for its presence in plants and potential avenues for metabolic engineering. This compound is a flavonoid, and its biosynthesis follows the phenylpropanoid pathway. The key enzyme responsible for the formation of the characteristic chalcone backbone is Chalcone Synthase (CHS) .[17][18]

The pathway initiates with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA.[19] CHS then catalyzes the pivotal condensation reaction: one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form a tetraketide intermediate, which then cyclizes to produce naringenin chalcone.[18][19][20] this compound (2′,4′-dihydroxy-6′-methoxychalcone) is a specific derivative of this basic chalcone structure, formed through subsequent hydroxylation and methoxylation steps.

Caption: Biosynthetic pathway of this compound via Phenylpropanoid and Flavonoid pathways.

Part 3: A Validated Protocol for Extraction and Purification

This section outlines a robust, multi-step workflow for the isolation of high-purity this compound from plant material, primarily focusing on the seeds of Alpinia katsumadai due to its high reported yields.[7][9]

Caption: General workflow for the extraction and purification of this compound.

3.1: Pre-Extraction Processing of Plant Material

Rationale: Proper preparation is crucial for maximizing the surface area available for solvent penetration, thereby increasing extraction efficiency.

-

Selection: Procure high-quality, mature seeds of Alpinia katsumadai.

-

Drying: Dry the seeds in a ventilated oven at 40-50°C until a constant weight is achieved to remove moisture, which can interfere with solvent efficiency.

-

Pulverization: Grind the dried seeds into a coarse powder (20-60 mesh) using a mechanical grinder.[21] Avoid fine powders which can complicate the filtration process.

3.2: Primary Solvent Extraction

Rationale: Ethanol is an effective solvent for extracting moderately polar compounds like chalcones. Refluxing or warm immersion increases the kinetic energy of the solvent molecules, enhancing solubility and extraction rate.

-

Solvent: Use 95% ethanol.

-

Procedure: Place the powdered plant material (1 kg) into a large-capacity Soxhlet apparatus or a round-bottom flask for reflux. Add 95% ethanol at a 1:8 solid-to-liquid ratio (w/v).

-

Extraction: Heat the mixture to reflux for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.[7][21]

-

Filtration: Combine all ethanolic extracts and filter through Whatman No. 1 filter paper to remove solid plant debris.

3.3: Concentration and Crude Extract Preparation

Rationale: Removing the bulk solvent is necessary to concentrate the target compounds for subsequent purification steps.

-

Evaporation: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature of 50-60°C.

-

Result: This process yields a dark, viscous crude extract (concrete).

3.4: Chromatographic Purification

Rationale: Column chromatography is a standard and effective method for separating compounds based on their differential adsorption to a stationary phase. High-Speed Counter-Current Chromatography (HSCCC) is an advanced, support-free liquid-liquid chromatography technique that avoids irreversible sample adsorption and allows for high recovery.[22][23]

Method A: Silica Gel Column Chromatography [7]

-

Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in petroleum ether and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., petroleum ether or n-hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (8:3).[14] Combine fractions containing the target compound (this compound).

-

Final Concentration: Evaporate the solvent from the combined, purified fractions to yield enriched this compound.

Method B: High-Speed Counter-Current Chromatography (HSCCC) [22]

-

Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water is highly effective. A common ratio is (5:5:7:3, v/v/v/v).[22]

-

Operation: The lower aqueous phase is typically used as the mobile phase in a head-to-tail elution mode.

-

Separation: Inject the crude extract into the equilibrated HSCCC system. From 100 mg of crude extract, this method can yield approximately 25.1 mg of this compound with a purity of 99.2%.[22]

3.5: Final Purification via Recrystallization

Rationale: Recrystallization is a final polishing step to obtain high-purity crystalline compounds.

-

Solvent Selection: Dissolve the enriched this compound from the chromatography step in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or methanol).[21]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

-

Isolation: Collect the resulting orange, crystal-like compound by filtration and wash with a small amount of cold solvent.[7]

-

Drying: Dry the crystals under a vacuum to remove any residual solvent.

Part 4: Analytical Methodologies for Quantification and Characterization

Rationale: Rigorous analytical confirmation is essential to verify the identity and purity of the isolated compound.

4.1: Purity Assessment by HPLC-UV

Protocol: [9]

-

System: High-Performance Liquid Chromatography with a UV detector.

-

Column: C18 column (e.g., Shim-Pack CLC ODS, 150mm x 6mm).

-

Mobile Phase: Isocratic elution with Methanol:Water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Quantification: Calculate the concentration and purity against a certified this compound reference standard using an external standard calibration curve. A purity of >99% can be achieved with the described protocol.[7]

4.2: Structural Elucidation

For definitive structural confirmation, the following techniques are standard:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight (C₁₆H₁₄O₄, Molar Mass: 270.27 g/mol ).[1][3]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the precise chemical structure and confirm the identity of the isolated compound by comparing the spectra with published data.[22]

Conclusion

The successful isolation of research-grade this compound is contingent upon a systematic approach, beginning with the judicious selection of high-yield botanical sources like the seeds of Alpinia katsumadai or the rhizomes of Boesenbergia rotunda. The multi-step extraction and purification protocol detailed in this guide, which combines efficient solvent extraction with robust chromatographic techniques such as column chromatography or HSCCC, provides a reliable pathway to achieving high purity (>99%). Adherence to the validated analytical methods ensures the final product is of sufficient quality for demanding applications in drug discovery and development. This guide serves as a foundational resource for researchers seeking to harness the therapeutic potential of this remarkable natural chalcone.

References

-

Gonçalves, L. M., Valente, I., & Rodrigues, J. A. (2014). An Overview on this compound. Journal of Medicinal Chemistry, 57(1), 1-22. [Link]

-

SHI Dao hua, LIAO Qin, GUO Li jiao, LIN Qiao ling. (2009). Improvement of this compound Extraction from Alpinia Katsumadai. HERALD OF MEDICINE, 28(8), 1068-1069. [Link]

-

Jiang, W., Zhang, H., Li, G., & Li, X. (2016). Chalcone synthase and its functions in plant resistance. Plant Signaling & Behavior, 11(1), e1124486. [Link]

-

Ferrer, J. L., Jez, J. M., Bowman, M. E., Dixon, R. A., & Noel, J. P. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature Structural Biology, 6(8), 775-784. [Link]

-

Wikipedia contributors. (2023). Chalcone synthase. Wikipedia, The Free Encyclopedia. [Link]

-

Lian, J., Li, L., & Zhao, H. (2022). Optimum chalcone synthase for flavonoid biosynthesis in microorganisms. Critical Reviews in Biotechnology, 42(6), 926-940. [Link]

-

Yuan, L., et al. (2013). Extraction, Purification and Antiradical Activities of Alpinetin and Cardamomin from Alpinia katsumadai Hayata. Asian Journal of Chemistry, 25(17), 9503-9507. [Link]

-

ResearchGate. (n.d.). Flavonoid biosynthetic pathway. Enzymatic reactions: CHS: chalcone... ResearchGate. [Link]

-

Yusoh, N. A., et al. (2021). Cytotoxic Activity of Boesenbergia rotunda Extracts against Nasopharyngeal Carcinoma Cells (HK1). This compound, a Boesenbergia rotunda Constituent, Inhibits Growth and Migration of HK1 Cells by Inducing Caspase-Dependent Apoptosis and G2/M–Phase Arrest. Nutrition and Cancer, 73(3), 473-483. [Link]

-

Rosdianto, A. M., et al. (2020). Bioactive compounds of Boesenbergia sp. and their anti-inflammatory mechanism: A review. Journal of Ethnopharmacology, 257, 112856. [Link]

-

Zhang, Q., et al. (2005). Determination of this compound using a chemiluminescent flow-injection method. Phytochemical Analysis, 16(6), 440-445. [Link]

-

ResearchGate. (n.d.). Structure of this compound and its analogs. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biological properties of different sources of this compound. ResearchGate. [Link]

-

Zhang, Q., et al. (2005). Determination of this compound using a chemiluminescent flow-injection method. Phytochemical Analysis, 16(6), 440-445. [Link]

-

Al-Salahi, R. (2017). Semi-synthesis of Novel Bioactive this compound Analogues and Identification of a Highly Active Cu(II). Nottingham ePrints. [Link]

-

Wang, Y., et al. (2012). Isolation and purification of alpinetin and cardamomin from Alpinia katsumadai by high speed counter-current chromatography. Pharmacognosy Magazine, 8(31), 204-208. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Mohammed, I. A., et al. (2019). Isolation of this compound and Pinostrobin Chalcone from the Rhizomes of Boesenbergia rotunda (L.) Mansf. and their Cytotoxic Effects on H-29 and MDA-MB-231 Cancer Cell Lines. Natural Products Journal, 9(4), 341-348. [Link]

-

Wang, Z., et al. (2001). Quantitatve analysis of alpinetin and cardamomin in Alpinia katsumadai by HPLC. China Journal of Chinese Materia Medica, 26(10), 682-684. [Link]

-

Daimary, U. D., et al. (2021). Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases. Phytotherapy Research, 35(10), 5545-5566. [Link]

-

ResearchGate. (n.d.). Molecular pathways of this compound. ResearchGate. [Link]

-

Li, Y., et al. (2024). Integrating Network Pharmacology, Machine Learning, and Experimental Validation to Elucidate the Mechanism of this compound in Treating Idiopathic Pulmonary Fibrosis. International Journal of Molecular Sciences, 25(1), 249. [Link]

-

Fun, S. Y., et al. (2017). This compound (2',4'-dihydroxy-6'-methoxychalcone) isolated from Boesenbergia rotunda (L.) Mansf. inhibits CFA-induced rheumatoid arthritis in rats. European Journal of Pharmacology, 794, 127-134. [Link]

-

Liu, L., Chen, X., & Hu, Z. (2007). Separation and determination of alpinetin and this compound in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography. Talanta, 71(1), 155-159. [Link]

- CN101973863A - Method for extracting cardamomin from alpinia katsumadai. (n.d.).

-

Yusoh, N. A., et al. (2021). Cytotoxic Activity of Boesenbergia rotunda Extracts against Nasopharyngeal Carcinoma Cells (HK1). This compound, a Boesenbergia rotunda Constituent, Inhibits Growth and Migration of HK1 Cells by Inducing Caspase-Dependent Apoptosis and G2/M-Phase Arrest. Nutrition and Cancer, 73(3), 473-483. [Link]

-

ResearchGate. (n.d.). An Overview on this compound. ResearchGate. [Link]

-

Ramchandani, D., et al. (2020). An overview of the potential anticancer properties of this compound. Molecules, 25(21), 5193. [Link]

-

Syamsir, D. R., et al. (2012). Production of Panduratin A, Cardamomin and Sitosterol Using Cell Cultures of Fingerroot (Boesenbergia pandurata (Roxb.) Schlechter)). Pakistan Journal of Biological Sciences, 15(13), 631-638. [Link]

-

Mehmood, A., Sun, Y., & Chen, X. (2023). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. In: Handbook of Dietary Flavonoids. Springer, Cham. [Link]

-

Asian Journal of Chemistry. (2013). Extraction, Purification and Antiradical Activities of Alpinetin and Cardamomin from Alpinia katsumadai Hayata. Asian Journal of Chemistry, 25(17), 9503-9507. [Link]

-

Mehmood, A., et al. (2023). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate. [Link]

-

Wang, S., et al. (2019). Systematic screening and characterization of this compound metabolites using UHPLC-Q-Exactive Orbitrap MS after oral administration to rats. Journal of Pharmaceutical and Biomedical Analysis, 174, 535-544. [Link]

-

Mohammed, I. A. (2018). Isolation of this compound, pinostrobin chalcone from the rhizomes of boesenbergia rotunda and their. Universiti Malaysia Pahang. [Link]

-

ResearchGate. (n.d.). Isolation of this compound, pinostrobin chalcone from the rhizomes of Boesenbergia rotunda (L.) Mansf. and their cytotoxic effects on H-29 and MDA-MB-231 cancer cell lines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cytotoxic constituents from Boesenbergia pandurata (Roxb.) Schltr. ResearchGate. [Link]

-

Akhtar, M. N., et al. (2015). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth. Evidence-Based Complementary and Alternative Medicine, 2015, 895095. [Link]

Sources

- 1. Cardamomin - Wikipedia [en.wikipedia.org]

- 2. An overview of the potential anticancer properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement of this compound Extraction from Alpinia Katsumadai [yydbzz.com]

- 8. This compound | 19309-14-9 | FC66017 | Biosynth [biosynth.com]

- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. japsonline.com [japsonline.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. This compound (2',4'-dihydroxy-6'-methoxychalcone) isolated from Boesenbergia rotunda (L.) Mansf. inhibits CFA-induced rheumatoid arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotech-asia.org [biotech-asia.org]

- 15. researchgate.net [researchgate.net]

- 16. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN101973863A - Method for extracting cardamomin from alpinia katsumadai - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Discovery and Isolation of Cardamonin from Al-pinia conchigera

This guide provides an in-depth, technically focused overview of the discovery, extraction, isolation, and characterization of cardamonin, a bioactive chalcone, from the rhizomes of Alpinia conchigera. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies involved in natural product chemistry, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of this compound and its Botanical Source

This compound, chemically known as (E)-2′,4′-dihydroxy-6′-methoxychalcone, is a flavonoid that has garnered significant scientific interest for its wide range of pharmacological properties.[1][2] This chalcone is a constituent of various plants within the Zingiberaceae family, notably Alpinia conchigera.[2][3][4] this compound has demonstrated potent anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for therapeutic development.[5][6][7] Its molecular formula is C₁₆H₁₄O₄.[1][8]

Alpinia conchigera, a perennial herb, serves as a primary natural source for the isolation of this compound.[3] The rhizomes of this plant are particularly rich in this compound.[9][10][11] The exploration of such natural sources is a cornerstone of drug discovery, offering novel chemical scaffolds with significant biological activity.[3]

Foundational Principles of Extraction and Isolation

The successful isolation of a target natural product like this compound hinges on a systematic approach that leverages the distinct physicochemical properties of the compound and the plant matrix. The general workflow involves the initial extraction of a broad spectrum of compounds from the plant material, followed by successive fractionation and chromatographic purification to isolate the desired molecule.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies for Extraction and Isolation

Preparation of Plant Material

The initial step involves the meticulous preparation of the Alpinia conchigera rhizomes to maximize the efficiency of the subsequent extraction process.

Protocol:

-

Collection and Identification: Fresh rhizomes of A. conchigera are collected and botanically authenticated.[9]

-

Cleaning and Drying: The rhizomes are thoroughly washed to remove debris, sliced, and then air-dried or oven-dried at a controlled temperature (e.g., 50°C) to reduce moisture content.[9]

-

Pulverization: The dried rhizome material is ground into a fine powder to increase the surface area for solvent penetration.[9][12]

Solvent Extraction

The choice of solvent is critical and is based on the polarity of the target compound, this compound. Various organic solvents can be employed for the initial extraction.[12]

Protocol:

-

Maceration/Percolation: The powdered rhizomes are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.[9][13] This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]

Solvent Partitioning and Fractionation

The crude extract contains a complex mixture of compounds. Solvent-solvent partitioning is a crucial step to separate compounds based on their differential solubility in immiscible solvents.

Protocol:

-

Suspension and Initial Partition: The crude methanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.[9]

-

Fraction Collection: Each solvent layer is collected and concentrated, yielding distinct fractions (e.g., n-hexane fraction, EtOAc fraction, n-butanol fraction).[9] this compound, being a moderately polar compound, is typically enriched in the n-hexane or ethyl acetate fraction.[9]

Chromatographic Purification

Column chromatography is the cornerstone of purification, allowing for the separation of individual compounds from the enriched fraction.

Protocol:

-

Column Preparation: A glass column is packed with a stationary phase, most commonly silica gel.

-

Loading and Elution: The enriched fraction (e.g., the n-hexane soluble fraction) is loaded onto the column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate with increasing polarity.[9]

-

Fraction Collection and Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[9]

-

Final Purification: Fractions containing this compound are combined, concentrated, and may be subjected to further purification steps like recrystallization or preparative HPLC to yield high-purity this compound.[14]

Structural Elucidation and Characterization

Once isolated, the chemical structure of this compound is confirmed using a suite of spectroscopic techniques.

| Technique | Purpose | Key Observations for this compound |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. | Shows characteristic absorption maxima.[9][15] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Reveals the presence of hydroxyl, carbonyl, and aromatic C-H bonds.[9] |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. | ¹H-NMR and ¹³C-NMR spectra are crucial for assigning the specific structure.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Provides the exact mass of the molecule. |

A study by Le et al. (2007) reported the following spectroscopic data for this compound isolated from A. conchigera:

-

¹H-NMR (CD₃OD): δ 3.93 (3H, s, 2'-OCH₃), 5.94 (1H, d, J = 2 Hz, H-3'), 6.01 (1H, d, J = 2 Hz, H-5'), 6.84 (2H, d, J = 8.5 Hz, H-3, H-5), 7.51 (2H, d, J = 8.5 Hz, H-2, H-6), 7.68 (1H, d, J = 15.5 Hz, H-α), 7.78 (1H, d, J = 15.5 Hz, H-β).[9]

-

¹³C-NMR (CD₃OD): δ 56.3 (q, 2′-OCH₃), 92.5 (d, C-5′), 97.1 (d, C-3′), 106.6 (s, C-1′), 116.9 (d, C-3, C-5), 125.6 (d, C-α), 128.4 (s, C-1), 131.3 (d, C-2, C-6), 143.7 (d, C-β), 161.1 (s, C-4), 164.7 (s, C-2'), 166.5 (s, C-4'), 168.6 (s, C-6′), 194.0 (s, CO).[9]

Biological Context: this compound's Mechanism of Action

This compound's therapeutic potential is rooted in its ability to modulate key cellular signaling pathways.[5] A significant body of research has focused on its anti-inflammatory effects, which are largely mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[6][16]

Caption: Inhibition of the NF-κB pathway by this compound.

By inhibiting the activation of IκB kinases (IKK) and the subsequent degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[16]

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of this compound from Alpinia conchigera. The continued investigation of this and other natural products is essential for the discovery of new therapeutic agents. Future research should focus on optimizing extraction and purification yields, exploring a wider range of biological activities, and conducting preclinical and clinical studies to validate its therapeutic potential. The poor bioavailability of this compound is a challenge that needs to be addressed for its effective clinical use.[4]

References

-

An overview of the potential anticancer properties of this compound. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach. [Link]

-

This compound | C16H14O4 | CID 641785 - PubChem. [Link]

-

An Overview on this compound. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach. [Link]

-

FURTHER STUDY ON CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF ALPINIA CONCHIGERA GRIFF. (ZINGIBERACEAE). [Link]

-

Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach. [Link]

-

Blockade of Nuclear Factor- B Signaling Pathway and Anti-Inflammatory Activity of Cardamomin, a Chalcone Analog from Alpinia conchigera. [Link]

-

Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases. [Link]

-

Important IR and NMR peaks for this compound and compound 19. [Link]

- Method for extracting cardamomin

-

Progress in studies of alpinetin and this compound. [Link]

-

Comparison of the characterization on binding of alpinetin and this compound to lysozyme by spectroscopic methods. [Link]

-

Blockade of nuclear factor-kappaB signaling pathway and anti-inflammatory activity of cardamomin, a chalcone analog from Alpinia conchigera. [Link]

-

An overview of the potential anticancer properties of this compound. [Link]

-

Improvement of this compound Extraction from Alpinia Katsumadai. [Link]

-

Separation and determination of alpinetin and this compound by reverse micelle electrokinetic capillary chromatography. [Link]

-

Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity. [Link]

-

Bioguided Fractionation and Purification of Natural Bioactives Obtained fromAlpinia conchigera Water Extract with Melanin Inhibition Activity. [Link]

-

Separation and determination of alpinetin and this compound in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography. [Link]

-

Isolation of this compound, pinostrobin chalcone from the rhizomes of Boesenbergia rotunda (L.) Mansf. and their cytotoxic effects on H-29 and MDA-MB-231 cancer cell lines. [Link]

Sources

- 1. An overview of the potential anticancer properties of this compound [explorationpub.com]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the potential anticancer properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H14O4 | CID 641785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vjs.ac.vn [vjs.ac.vn]

- 10. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemicals Constituents Isolated from Cultivate Alpinia conchigera Griff. and Antimicrobial Activity | Tropical Life Sciences Research [ejournal.usm.my]

- 12. CN101973863A - Method for extracting cardamomin from alpinia katsumadai - Google Patents [patents.google.com]

- 13. Improvement of this compound Extraction from Alpinia Katsumadai [yydbzz.com]

- 14. Bioguided Fractionation and Purification of Natural Bioactives Obtained fromAlpinia conchigera Water Extract with Melanin Inhibition Activity [scirp.org]

- 15. Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Blockade of nuclear factor-kappaB signaling pathway and anti-inflammatory activity of cardamomin, a chalcone analog from Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heart of Spice: An In-depth Technical Guide to the Biosynthesis of Cardamonin in Plants

Foreword for the Modern Researcher

Cardamonin, a chalcone with the characteristic 2′,4′-dihydroxy-6′-methoxychalcone structure, has emerged from the intricate world of plant secondary metabolism as a molecule of significant interest to the pharmaceutical and nutraceutical industries.[1] Found in a variety of plants, most notably in the seeds of Alpinia species, this compound exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] For the researcher, scientist, and drug development professional, a deep understanding of its biosynthesis is not merely an academic exercise, but a critical foundation for harnessing its therapeutic potential. This guide provides a comprehensive technical exploration of the this compound biosynthesis pathway, synthesizing current knowledge with practical, field-proven methodologies. We will delve into the core enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that forge the unique structure of this compound, offering insights into the causality behind experimental choices and providing a framework for future research and metabolic engineering endeavors.

I. The Core Biosynthetic Blueprint: From Phenylalanine to a Chalcone Scaffold

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a metabolic superhighway in plants responsible for the synthesis of a vast array of phenolic compounds.[4] This foundational pathway converts the aromatic amino acid L-phenylalanine into the activated thioester, p-coumaroyl-CoA, which serves as the primary building block for all flavonoids, including chalcones.[5]

The Phenylpropanoid Gateway: A Three-Step Enzymatic Cascade

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary metabolism into the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This molecule is now primed for entry into the flavonoid-specific branch of the pathway.

The Gatekeeper Enzyme: Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the pivotal enzyme at the entry point to flavonoid biosynthesis.[5] It is a type III polyketide synthase that orchestrates a series of decarboxylation and condensation reactions.[6][7] CHS utilizes one molecule of p-coumaroyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The reaction proceeds through a polyketide intermediate that undergoes an intramolecular Claisen condensation to cyclize and form the characteristic C6-C3-C6 chalcone backbone.[6] In the context of this compound biosynthesis, the immediate product of CHS is presumed to be naringenin chalcone (2',4,4',6'-tetrahydroxychalcone), although the substrate specificity of CHS from Alpinia species has not been exhaustively characterized and it may exhibit promiscuity.[5][8]

II. The Enigmatic Tailoring of the A-Ring: The Path to this compound

The defining structural feature of this compound is its 2',4'-dihydroxy-6'-methoxy substituted A-ring. While the core chalcone synthesis is well-understood, the precise enzymatic machinery and the sequence of hydroxylation and methylation events that lead to this specific pattern in Alpinia and other this compound-producing plants are still under active investigation. Based on studies of similar methoxylated flavonoids in other plant species, a putative pathway can be proposed.

The Role of O-Methyltransferases (OMTs)

The introduction of the methyl group at the 6'-position is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9] While a specific "this compound synthase" has not been identified, it is highly probable that a chalcone-specific OMT is responsible for this modification. Transcriptome analysis of Alpinia oxyphylla has revealed several differentially expressed genes encoding OMTs in tissues where flavonoids accumulate, providing a pool of candidate genes for this enzymatic step.[10][11]

A Putative Biosynthetic Grid

The exact order of hydroxylation and methylation on the A-ring remains to be definitively elucidated. It is plausible that a dihydroxychalcone intermediate is first formed and subsequently methylated. The most likely precursor to be methylated is naringenin chalcone. An OMT with specificity for the 6'-hydroxyl group of a chalcone would then catalyze the final step to produce this compound.

III. Experimental Validation: Protocols for the Modern Laboratory

To rigorously investigate the biosynthesis of this compound, a combination of enzymatic assays, protein expression, and analytical chemistry techniques is required. The following protocols provide a detailed framework for these experiments.

Extraction of Enzymes from Alpinia Species

This protocol outlines a general method for the extraction of active enzymes from plant tissues, such as the rhizomes of Alpinia, which are known to be rich in the biosynthetic enzymes for this compound.[12][13][14]

Protocol 1: Enzyme Extraction from Alpinia Rhizomes

-

Tissue Homogenization:

-

Harvest fresh, young rhizomes and immediately freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-chilled beaker containing extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, and 2% w/v polyvinylpolypyrrolidone). Use a buffer-to-tissue ratio of approximately 3:1 (v/w).

-

-

Cell Lysis and Clarification:

-

Homogenize the slurry on ice using a Polytron homogenizer.

-

Stir the homogenate gently on ice for 30 minutes.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

-

Ammonium Sulfate Precipitation (Optional Concentration Step):

-

Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to a desired saturation percentage (e.g., 40-70%, to be optimized).

-

Allow the protein to precipitate on ice for 1-2 hours.

-

Collect the protein pellet by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT) for subsequent assays or purification.

-

Recombinant Expression and Purification of Biosynthetic Enzymes

For detailed kinetic and structural studies, it is advantageous to produce the enzymes of interest as recombinant proteins. The following is a generalized protocol for the expression and purification of a His-tagged OMT in E. coli.[10][15][16]

Protocol 2: Recombinant Expression and Purification of a His-Tagged O-Methyltransferase

-

Gene Cloning and Expression Vector Construction:

-

Amplify the full-length coding sequence of the candidate OMT gene from Alpinia cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

-

In Vitro Enzyme Assays

Protocol 3: Chalcone Synthase (CHS) Enzyme Assay (Spectrophotometric)

This assay measures the formation of the chalcone product by monitoring the increase in absorbance at a wavelength characteristic of the chalcone, typically around 370-390 nm.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

50 µM p-coumaroyl-CoA

-

150 µM malonyl-CoA

-

Purified CHS enzyme or crude plant extract (1-10 µg of protein)

-

-

The final reaction volume is typically 200 µL.

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the increase in absorbance at the λmax of the expected chalcone product (e.g., ~370 nm for naringenin chalcone) over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear phase of the reaction.

-

Protocol 4: O-Methyltransferase (OMT) Enzyme Assay (Radiochemical)

This highly sensitive assay uses a radiolabeled methyl donor (S-adenosyl-L-[methyl-¹⁴C]-methionine) to quantify the methylation of the chalcone substrate.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

10 mM DTT

-

50 µM chalcone substrate (e.g., naringenin chalcone) dissolved in a small amount of DMSO.

-

10 µM S-adenosyl-L-[methyl-¹⁴C]-methionine (SAM)

-

Purified OMT enzyme or crude plant extract (1-5 µg of protein)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme and incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate containing a known amount of unlabeled methylated product (e.g., this compound) as a carrier.

-

Vortex vigorously to extract the methylated product into the organic phase.

-

Centrifuge to separate the phases and transfer the organic layer to a new tube.

-

Evaporate the solvent and redissolve the residue in a small volume of methanol.

-

Spot the sample onto a TLC plate and develop the plate in a suitable solvent system to separate the methylated product from the unreacted SAM.

-

Visualize the product by autoradiography or quantify the radioactivity in the product spot using a scintillation counter.

-

Analysis of this compound and its Precursors by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific detection and quantification of this compound and its potential precursors in plant extracts.[1][7][17]

Protocol 5: HPLC-MS/MS Analysis

-

Sample Preparation:

-

Extract finely ground plant material (e.g., Alpinia seeds) with 80% methanol.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and its putative precursors should be determined by infusing pure standards.

-

Example transition for this compound (m/z 271.09 [M+H]⁺): Fragmentation would likely yield product ions corresponding to the loss of water, CO, and cleavage of the propenone chain.

-

-

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| p-Coumaric Acid | 165.05 [M+H]⁺ | 147.04, 119.05 |

| Naringenin Chalcone | 273.07 [M+H]⁺ | 153.02, 121.03 |

| This compound | 271.09 [M+H]⁺ | (To be determined empirically) |

| Table 1: Example MRM transitions for the analysis of this compound and its precursors. |

IV. Future Perspectives and Conclusion

The biosynthesis of this compound presents a fascinating case study in the evolution of plant metabolic diversity. While the general framework of its formation is understood, the specific enzymes responsible for the intricate tailoring of its A-ring in high-producing plants like Alpinia species remain to be fully characterized. The application of modern multi-omics approaches, including genomics, transcriptomics, and metabolomics, will undoubtedly accelerate the discovery of the missing enzymatic links, particularly the elusive chalcone 6'-O-methyltransferase.[18][19]

The heterologous expression of the entire this compound biosynthetic pathway in microbial hosts such as E. coli or Saccharomyces cerevisiae represents a promising avenue for the sustainable and scalable production of this valuable bioactive compound.[15][19][20] Such metabolic engineering efforts will rely heavily on the detailed enzymatic and kinetic data that can be generated using the protocols outlined in this guide.

V. References

-

Waki, T., et al. (2020). A conserved strategy of chalcone isomerase-like protein to rectify promiscuous chalcone synthase specificity. Nature Communications, 11(1), 887. [Link]

-

Waki, T., et al. (2020). A conserved strategy of chalcone isomerase-like protein to rectify promiscuous chalcone synthase specificity. PubMed, 32054839. [Link]

-

Kazemi, M., et al. (2022). Quantification of Flavonoids in Alpinia officinarum Hance. via HPLC and Evaluation of its Cytotoxicity on Human Prostate Carcinoma (LNCaP) and Breast Carcinoma (MCF-7) Cells. Anticancer Agents in Medicinal Chemistry, 22(4), 721-730. [Link]

-

Li, Y., et al. (2021). Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes. BMC Plant Biology, 21(1), 273. [Link]

-

Li, Y., et al. (2021). Comparative transcriptome analysis of Alpinia oxyphylla Miq. reveals tissue-specific expression of flavonoid biosynthesis genes. BMC Genomics, 22(1), 429. [Link]

-

Salehi, B., et al. (2019). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. Molecules, 24(12), 2329. [Link]

-

Gonçalves, L. M., et al. (2014). An Overview on this compound. Natural Product Communications, 9(4), 1934578X1400900427. [Link]

-

De Luca, V., & Ibrahim, R. K. (1985). Enzymatic synthesis of polymethylated flavonols in Chrysosplenium americanum. I. Partial purification and some properties of S-adenosyl-L-methionine:flavonol 3-, 6-, 7-, and 4'-O-methyltransferases. Archives of Biochemistry and Biophysics, 238(2), 596-605. [Link]

-

Gören, A. C., et al. (2012). LC–MS/MS analysis, antioxidant and anticholinergic properties of galanga (Alpinia officinarum Hance) rhizomes. Food and Chemical Toxicology, 50(11), 4122-4127. [Link]

-

Jez, J. M., et al. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature Structural Biology, 6(8), 775-784. [Link]

-

Liu, Y., et al. (2014). [Flavonoids from the seeds of Alpinia galanga Willd]. Zhong Yao Cai, 37(8), 1403-1406. [Link]

-

Mehmood, A., et al. (2023). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. In Handbook of Dietary Flavonoids. Springer, Cham. [Link]

-

Jez, J. M., et al. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature structural biology, 6(8), 775-784. [Link]

-

Jiang, H., et al. (2021). Optimum chalcone synthase for flavonoid biosynthesis in microorganisms. Critical Reviews in Biotechnology, 41(6), 841-861. [Link]

-

Nayak, S., et al. (2015). SNP in Chalcone Synthase gene is associated with variation of 6-gingerol content in contrasting landraces of Zingiber officinale.Roscoe. Plant Science, 242, 233-242. [Link]

-

Zhang, X., et al. (2017). Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design. BMC Chemistry, 11(1), 1-9. [Link]

-

Kim, J. M., et al. (2015). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. Journal of Agricultural and Food Chemistry, 63(31), 7043-7050. [Link]

-

Liu, Y., et al. (2007). Separation and determination of alpinetin and this compound in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography. Talanta, 71(1), 155-159. [Link]

-

Roy, M., et al. (2022). Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. Plant Communications, 3(6), 100371. [Link]

-

Mierziak, J., et al. (2014). Flavonoids: a metabolic network mediating plants adaptation to their real estate. Frontiers in Plant Science, 5, 341. [Link]

-

Chen, J., et al. (2016). Improvement of this compound Extraction from Alpinia Katsumadai. Chinese Pharmaceutical Journal, 51(10), 841-844. [Link]

-

Zhang, Y., et al. (2022). The putative metabolic flux of flavonoid biosynthetic pathway and the regulation of DNA methylation in Salvia miltiorrhiza and Salvia bowleyana. Industrial Crops and Products, 187, 115383. [Link]

-

Kim, B. G., et al. (2005). Engineering of flavonoid O-methyltransferase for a novel regioselectivity. Molecules and Cells, 20(2), 246-251. [Link]

-

Tran, T. H., et al. (2023). Chemical constituents obtained from rhizomes of Alpinia blepharocalyx K. Schum. and their anti-inflammatory properties. Vietnam Journal of Chemistry, 61(2), 195-200. [Link]

-

Tan, S. K., et al. (2021). A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation. Pharmacognosy Reviews, 15(29), 35. [Link]

-

Alam, M. S., et al. (2020). Isolation of new phytometabolites from Alpinia galanga willd rhizomes. International Journal of Pharmaceutical Sciences and Research, 11(8), 3848-3853. [Link]

-

Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Molecular Plant Breeding, 1-14. [Link]

-

Farrag, A. R. H., et al. (2025). Comprehensive metabolites characterization of Alpinia katsumadai seeds via a multiplex approach of UHPLC–MS/MS and GC–MS techniques. Scientific Reports, 15(1), 1-15. [Link]

-

Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

Mehmood, A., et al. (2023). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Springer. [Link]

-

Attia, H. A. E. (2015). Chemical composation and antimicrobial activity of Alpinia galangal rhizome extract. Egyptian Scientific Journal of Pesticides, 1(1), 1-10. [Link]

-

Berning, L., et al. (2019). In vitro selective cytotoxicity of the dietary chalcone this compound (CD) on melanoma compared to healthy cells is mediated by apoptosis. PLoS One, 14(3), e0213336. [Link]

-

Wang, Y., et al. (2022). Metabolic pathway map of the flavonoid biosynthesis pathway. ResearchGate. [Link]

-

Mahadtanapuk, S., et al. (2007). Isolation and characterization of chalcone synthase gene isolated from Dendrobium Sonia Earsakul. Kasetsart Journal-Natural Science, 41(4), 604-613. [Link]

-

Tohge, T., et al. (2017). The Flavonoid Biosynthesis Network in Plants. Annual Review of Plant Biology, 68, 435-460. [Link]

-

Urbanavičiūtė, I., et al. (2024). Recombinant expression and purification of human pcif1, a cap-specific adenosine-n6 methyltransferase. Vilnius University. [Link]

-

Singh, S., et al. (2022). Antioxidant, Antibacterial, Enzyme Inhibitory, and Anticancer Activities and Chemical Composition of Alpinia galanga Flower Essential Oil. Molecules, 27(17), 5544. [Link]

-

Break, M. K. B. (2018). Semi-synthesis of novel this compound analogues and identification of a highly active Cu(II)-cardamonin complex that inhibits migration and induces apoptosis via inhibition of mTOR expression. University of Nottingham. [Link]

-

Urbanavičiūtė, I., et al. (2024). Recombinant Expression and Purification of Human PCIF1, a Cap-Specific Adenosine-N6 Methyltransferase. Vilnius University Open Series. [Link]

-

Gao, Y., et al. (2023). Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris. Methods in Molecular Biology, 2621, 135-147. [Link]

-

Ullah, I., et al. (2023). BIOINFORMATICS-BASED CHARACTERIZATION OF THE CHALCONE SYNTHASE (CHS) FAMILY GENES IN FLOWERING PLANTS. SABRAO Journal of Breeding and Genetics, 55(3), 820-833. [Link]

-

Bednar, R. A., & Hadcock, J. R. (1988). Purification and characterization of chalcone isomerase from soybeans. The Journal of biological chemistry, 263(20), 9582–9588. [Link]

-

Das, S., et al. (2024). Morphological and biochemical characterization of Alpinia calcarata rhizomes. Journal of Pharmacognosy and Phytochemistry, 13(1), 1-5. [Link]

-

Sainsbury, F., & Lomonossoff, G. P. (2014). Optimising expression and extraction of recombinant proteins in plants. Methods, 68(1), 3-9. [Link]

Sources

- 1. Separation and determination of alpinetin and this compound in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro selective cytotoxicity of the dietary chalcone this compound (CD) on melanoma compared to healthy cells is mediated by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimum chalcone synthase for flavonoid biosynthesis in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive metabolites characterization of Alpinia katsumadai seeds via a multiplex approach of UHPLC–MS/MS and GC–MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A conserved strategy of chalcone isomerase-like protein to rectify promiscuous chalcone synthase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylquercetagetin 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. mdanderson.org [mdanderson.org]

- 11. researchgate.net [researchgate.net]

- 12. iwnirz.pl [iwnirz.pl]

- 13. pharmacy.accurate.in [pharmacy.accurate.in]

- 14. esjpesticides.org.eg [esjpesticides.org.eg]

- 15. Recombinant expression and purification of human pcif1, a cap-specific adenosine-n6 methyltransferase [epublications.vu.lt]

- 16. epublications.vu.lt [epublications.vu.lt]

- 17. Analysis of nine compounds from Alpinia oxyphylla fruit at different harvest time using UFLC-MS/MS and an extraction method optimized by orthogonal design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]

- 20. Antioxidant, Antibacterial, Enzyme Inhibitory, and Anticancer Activities and Chemical Composition of Alpinia galanga Flower Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

basic chemical structure and properties of cardamonin

An In-depth Technical Guide to the Chemical Structure and Properties of Cardamonin for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring chalconoid, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one scaffold, which serves as a precursor for flavonoids in plants.[1][2] First isolated from the seeds and fruits of plants in the Zingiberaceae family, such as Alpinia katsumadai and Amomum subulatum (black cardamom), this compound has emerged as a molecule of significant interest in the scientific community.[3][4][] Its diverse and potent biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, have positioned it as a promising lead compound for drug discovery and development.[4][6][7]

This guide provides a comprehensive technical overview of the fundamental chemical structure and physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this molecule for applications in pharmacology and therapeutic development.

Chemical Structure Elucidation

The biological activity of this compound is intrinsically linked to its unique chemical architecture. A thorough understanding of its structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel analogues.

Core Scaffold and Systematic Nomenclature

This compound is a member of the chalcone family.[8] Structurally, chalcones feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core structure is responsible for the characteristic yellow color of many of these compounds.[2][6][9]

-

Preferred IUPAC Name: (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one[3][10][11]

-

Common Synonyms: Cardamomin, Alpinetin chalcone, 2′,4′-Dihydroxy-6′-methoxychalcone[3][][8][10]

Molecular Formula and Key Structural Features

The molecular formula for this compound is C₁₆H₁₄O₄ , with a corresponding molecular weight of approximately 270.28 g/mol .[4][8]

The key features of its structure include:

-

Ring A: A highly substituted dihydroxy-methoxyphenyl ring. The hydroxyl groups at the 2' and 4' positions and the methoxy group at the 6' position are critical for its biological activity.

-

Ring B: An unsubstituted phenyl ring.

-

Enone Linker: An α,β-unsaturated ketone (enone) system that connects the two aromatic rings. The double bond exists predominantly in the more stable trans or (E) configuration.[8][10]

The diagram below illustrates the chemical structure of this compound with standard atom numbering for the chalcone scaffold.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 19309-14-9 | [3],[10],[12] |

| Molecular Formula | C₁₆H₁₄O₄ | [8],[4],[10] |

| Molecular Weight | 270.28 g/mol | [8],[4],[11] |

| Appearance | Yellow to orange crystalline solid/powder | [1],[6],[],[9] |

| Melting Point | 199-205 °C | [12],[13],[] |

| Boiling Point | 484.5 ± 45.0 °C (Predicted) | [13],[] |

| UV/Vis. (λmax) | 343 nm | [10],[14] |

| pKa (Predicted) | 7.00 ± 0.40 | [] |

| Stability | Stable as solid for ≥4 years at -20°C. Solutions in DMSO or ethanol stable for up to 2 weeks at -20°C. | [10],[13],[],[9] |

Solubility Profile

This compound's solubility is a critical factor for its experimental handling and a significant challenge for its clinical application.

-

Aqueous Solubility: It is poorly soluble in water and aqueous buffers.[1][6][14] This low water solubility is a primary contributor to its limited oral bioavailability.[1] In aqueous solutions, this compound has a tendency to form dimeric and aggregated states.[1][15]

-

Organic Solvents: this compound is soluble in organic solvents.[6][9] The table below provides solubility data in common laboratory solvents.

| Solvent | Solubility |

| DMSO | ≥20 mg/mL, up to 100 mg/mL reported |

| Dimethylformamide (DMF) | ~25 mg/mL |

| Ethanol | ~1-5 mg/mL |

| Methanol, Ethyl Acetate | Soluble |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL |

Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of this compound.[1][15]

-

Intermolecular Interactions: In its crystalline lattice, this compound molecules are organized into layers. The stability of this arrangement is maintained by a network of intermolecular hydrogen bonds and π-π stacking interactions.[1][15][16]

-

Conformational Dimers: The crystal structure reveals the presence of two distinct molecular conformations, leading to the formation of different types of dimers.[1][15][16] This conformational flexibility may be relevant to its interaction with diverse biological targets.

Spectroscopic Characterization

Spectroscopic data are essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectral data are well-documented and serve as the primary method for structural confirmation.[8][17][18][19] The spectra are characterized by signals corresponding to the aromatic protons, the vinylic protons of the enone system, the methoxy group, and the hydroxyl protons.

-

Mass Spectrometry (MS): The electron impact mass spectrum of this compound shows a prominent molecular ion peak (M+) at m/z 270.[17] Key fragmentation peaks are observed at m/z 193 and 167, corresponding to the cleavage of the chalcone backbone.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming its functional groups: a broad band around 3170-3400 cm⁻¹ for the hydroxyl (-OH) groups, a strong absorption at ~1625-1638 cm⁻¹ for the conjugated carbonyl (C=O) group, and a band around 970-980 cm⁻¹ for the trans C-H bend of the alkene.[17]

-

UV-Visible (UV/Vis) Spectroscopy: In solution, this compound exhibits a maximum absorbance (λmax) at approximately 343 nm, which is characteristic of the chalcone chromophore.[10][14]

Experimental Methodologies and Workflows

Proper handling and preparation are crucial for obtaining reliable and reproducible experimental results with this compound.

Protocol: Recrystallization for Purification

This protocol is based on methods described for obtaining high-purity crystalline this compound.[1][2]

-

Dissolution: Dissolve the crude this compound solid (purchased, ≥98% purity) in a minimal amount of a suitable solvent system, such as n-hexane-acetonitrile (9:1) or n-hexane with a few drops of methanol to aid dissolution.[1][2] Gentle warming can be applied if necessary.

-

Crystallization: Allow the solution to evaporate slowly at room temperature (25°C) in a fume hood.[2] Alternatively, allow the solution to stand undisturbed at 4°C for 24 hours.[1]

-

Crystal Collection: As the solvent evaporates or the solution cools, bright yellow, plate-like, or needle-shaped crystals will form.[1][2]

-

Washing & Drying: Collect the crystals by filtration. Wash them sparingly with cold n-hexane to remove any remaining impurities. Dry the purified crystals under vacuum.

Protocol: Preparation of Stock Solutions

Due to its poor aqueous solubility, this compound is typically prepared as a concentrated stock solution in an organic solvent.

-

Weighing: Accurately weigh the desired amount of crystalline this compound in a suitable vial.

-

Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO for a 10-100 mM stock) to achieve the target concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 370 µL of DMSO to 1 mg of this compound (MW = 270.28).[11]

-

Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.[7] Purging the solvent with an inert gas like nitrogen or argon before sealing the vial can enhance stability.[14]

-

Storage: Store the stock solution in small aliquots at -20°C. Solutions in DMSO are reported to be stable for at least two weeks under these conditions.[][9][13] Avoid repeated freeze-thaw cycles.

-

Working Solutions: For cell-based assays, dilute the DMSO stock solution with the aqueous buffer or cell culture medium immediately before use. It is not recommended to store aqueous solutions for more than one day.[14]

General Experimental Workflow

The following diagram outlines the typical workflow for using this compound in a research setting, from purification to biological assay.

Caption: Standard workflow for the preparation and experimental use of this compound.

Overview of Key Biological Targets

While this guide focuses on chemical properties, it is valuable to contextualize them with a brief overview of this compound's primary biological mechanisms. Its planar structure and hydrogen-bonding capabilities allow it to interact with various signaling proteins. This compound is known to inhibit multiple critical pathways implicated in inflammation and cancer.[4][7]

Caption: Key signaling pathways inhibited by this compound.

Conclusion

This compound is a well-characterized chalcone with a defined chemical structure and a growing body of literature detailing its physicochemical properties. Its rigid, planar structure, substituted A-ring, and capacity for hydrogen bonding are key to its potent biological activities. While its poor aqueous solubility presents a significant hurdle for clinical translation, it also offers an opportunity for the development of advanced drug delivery systems and novel, more soluble analogues. This guide provides the foundational chemical and practical knowledge necessary for researchers to effectively utilize this compound as a tool in chemical biology and a lead compound in the pursuit of new therapeutic agents.

References

-

Cardamomin - Wikipedia. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - MDPI. [Link]

-

This compound | C16H14O4 | CID 641785 - PubChem - NIH. [Link]

-

Chemical structure of this compound. | Download Scientific Diagram - ResearchGate. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - ResearchGate. [Link]

-

Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - PubMed. [Link]

-

Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - PMC - PubMed Central. [Link]

-

Natural Product Description|this compound - 普思生物. [Link]

-

(PDF) Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - ResearchGate. [Link]

-

An Overview on this compound - PMC. [Link]

-

Important IR and NMR peaks for this compound and compound 19. - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardamomin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 6. CAS 19309-14-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | Cardamomin | Chalcone | Alpiniae katsumadai | TargetMol [targetmol.com]

- 8. This compound | C16H14O4 | CID 641785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 19309-14-9 [chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 12. echemi.com [echemi.com]

- 13. This compound CAS#: 19309-14-9 [m.chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound(19309-14-9) 1H NMR spectrum [chemicalbook.com]

Cardamonin: A Deep Dive into its Anti-Inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of a Natural Chalcone

Cardamonin, a naturally occurring chalcone isolated from several plants of the Zingiberaceae family, including Alpinia katsumadai, has garnered significant attention for its potent anti-inflammatory properties.[1] Extensive preclinical research has illuminated its capacity to modulate multiple key signaling pathways implicated in the pathogenesis of a wide array of inflammatory diseases.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics. We will delve into the core signaling cascades targeted by this compound, supported by detailed experimental protocols to facilitate the investigation and validation of its therapeutic potential.

Core Directive: A Multi-Pronged Assault on Inflammatory Pathways